molecular formula C12H16ClNO3 B1422008 2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide CAS No. 1311314-69-8

2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide

Cat. No.: B1422008
CAS No.: 1311314-69-8
M. Wt: 257.71 g/mol
InChI Key: YTITWBIKNRWWPY-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
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Biological Activity

2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group, an acetamide functional group, and a methoxyethoxy-substituted phenyl ring. This configuration is believed to contribute to its biological activity through various interactions with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Protein-Ligand Interactions : The methoxyethoxy group can interact with hydrophobic pockets in proteins, while the chloro group can form hydrogen bonds with amino acid residues, enhancing binding affinity to target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma and leukemia cells. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly impact its potency against these cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines. The IC50 values were determined as follows:

Cancer Cell LineIC50 (µM)
HCT-15 (Colon Carcinoma)10
CCRF-CEM (Leukemia)15

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Crystal Structure Analysis

Recent studies have also focused on the crystal structure of related compounds. For instance, the crystal structure of a similar compound revealed significant intermolecular interactions through hydrogen bonding and π-π stacking, which may be relevant for understanding the solid-state behavior and stability of these compounds .

Structure-Activity Relationships

Extensive SAR studies have been conducted to optimize the biological activity of aryl acetamides. These studies indicate that electron-withdrawing groups enhance potency, while certain substituents on the phenyl ring are crucial for maintaining activity against specific biological targets .

Properties

IUPAC Name

2-chloro-N-[[4-(2-methoxyethoxy)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-16-6-7-17-11-4-2-10(3-5-11)9-14-12(15)8-13/h2-5H,6-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTITWBIKNRWWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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